4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 2-furoate
Overview
Description
The compound “4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 2-furoate” is a synthetic compound . It is related to the class of compounds known as thiazolidinediones . Thiazolidinediones are a class of compounds that have been extensively studied due to their diverse pharmacological properties and affinity for various biological targets .
Synthesis Analysis
The synthesis of thiazolidinedione derivatives has been reported in several studies . For instance, a series of new phosphorylated derivatives of thiazolidinedione was synthesized with high yields (92–96%) in a short reaction time (7–15min) by the reaction of 4- { [ (5E)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl ethyl phosphorochloridate with various heterocyclic amines by microwave irradiation technique under solvent-free condition .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringO=C(S/1)NC(C1=C\\C2=CC=C(C=C2)C(O)=O)=O
. The empirical formula is C11H7NO4S
and the molecular weight is 249.24
. Chemical Reactions Analysis
The chemical reactions involving thiazolidinedione derivatives have been studied in various contexts . For example, new thiazolidine-2,4-dione-based chlorophenylthiosemicarbazone hybrids were synthesized by the reaction of condensation chlorophenylthiosemicarbazides with formylphenyl 2-(2,4-dioxothiazolidin-5-yl/ylidene)acetates .Safety and Hazards
The safety information available for this compound indicates that it may cause eye irritation (Hazard Statements H319). Precautionary measures include rinsing cautiously with water for several minutes in case of contact with eyes (Precautionary Statements P305 + P351 + P338) . It’s also noted that this compound has poor solubility in water and is potentially toxic at high concentrations .
Future Directions
The future directions for research on this compound could involve further exploration of its pharmacological properties, potential therapeutic applications, and optimization of its synthesis process. Given the diverse biological activities of thiazolidinedione derivatives, there is potential for the development of novel effective antimicrobial agents .
Properties
IUPAC Name |
[4-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl] furan-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO6S/c1-21-12-7-9(8-13-14(18)17-16(20)24-13)4-5-10(12)23-15(19)11-3-2-6-22-11/h2-8H,1H3,(H,17,18,20)/b13-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INEZCFOATYRSBW-MDWZMJQESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=O)S2)OC(=O)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=O)S2)OC(=O)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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